
PF2562
Beschreibung
PF2562 is a compound with reported activity in two distinct pharmacological domains: focal adhesion kinase (FAK) inhibition and dopamine D1 receptor modulation. This dual functionality presents unique characteristics but also introduces ambiguity in its primary therapeutic application.
- FAK Inhibitor Role: this compound is noted as a clinical-stage FAK inhibitor, targeting cancer and cardiovascular diseases by disrupting FAK-mediated signaling pathways . FAK is a critical regulator of cell adhesion, migration, and survival, making it a promising target in oncology.
- Dopamine D1 Ligand Role: this compound binds to the human dopamine D1 receptor with a Ki of 113 nM and exhibits partial agonist activity (EC50: 568 nM in cAMP assays) . It is cataloged as a research-grade compound (Cat.
This duality necessitates a comparative analysis with structurally or functionally similar compounds in both categories.
Eigenschaften
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIUJOHYYBNCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes for PF2562
The synthesis of this compound involves a multi-step process beginning with pyrimidine derivatives and pyrazolo-pyridine intermediates. Pfizer Inc.’s patented route, developed by Davoren et al., forms the basis for most published protocols. Key steps include:
Core Pyrimidine Functionalization
The pyrimidine core is functionalized via nucleophilic aromatic substitution (SNAr) to introduce methyl and dimethylamino groups. For example, bromination of methyl 3-hydroxybenzoate followed by SNAr with 4-chlorofurano[3,2-c]pyridine generates intermediate 3, which undergoes reduction to yield a benzyl alcohol derivative. Subsequent tetrahydropyran (THP) protection and boronic ester formation enable Suzuki-Miyaura coupling with halogenated pyrazolo-pyridines.
Pyrazolo-Pyridine Assembly
The pyrazolo[4,3-c]pyridine moiety is constructed via cyclization reactions. A representative method involves treating 4-amino-3-nitropyridine with hydrazine to form the pyrazole ring, followed by nitration and reduction to introduce the requisite substituents.
Etherification and Final Coupling
The critical ether bond linking the pyrimidine and pyrazolo-pyridine moieties is formed via Mitsunobu or Ullmann coupling. For instance, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) facilitate the reaction between the benzyl alcohol intermediate and pyrazolo-pyridine derivative. Final deprotection (e.g., THP removal with p-TsOH) yields this compound.
Reaction Conditions and Optimization
Solvent and Temperature Control
Optimal yields are achieved using polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at elevated temperatures (80–140°C). For example, the Mitsunobu reaction proceeds efficiently in tetrahydrofuran (THF) at 0°C to room temperature. Radiolabeling analogs of this compound, such as ¹⁸F-MNI-800, require anhydrous conditions in DMF with K₂.2.2/K⁺ as a phase-transfer catalyst.
Catalysts and Reagents
Yield Improvements
Pfizer’s original protocol reported an overall yield of 16% for the linear octadepsipeptide precursor, with an average stepwise yield of 89%. Modifications such as chiral HPLC purification (≥99% enantiomeric excess) and solvent switching (DMSO to acetonitrile) enhanced reproducibility for radiolabeled derivatives.
Purification and Analytical Characterization
Chromatographic Techniques
-
Chiral HPLC : Critical for resolving atropisomers, especially in radiolabeled this compound analogs. A Chiralpak® IC column with heptane/ethanol mobile phases achieves baseline separation.
-
Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) confirm ≥95% chemical purity.
Spectroscopic Data
Scale-Up Challenges and Solutions
Solid-Phase Synthesis Adaptations
While Pfizer’s solution-phase method remains dominant, solid-phase synthesis (SPS) has been explored for analogs. Wang resin-bound intermediates enable stepwise coupling of N-methyl amino acids and hydroxycarboxylic acids, though yields drop to 13–16% due to premature cleavage.
Comparative Analysis of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
PF-2562 has been investigated primarily for its effects on Parkinson's disease. A notable pilot study demonstrated that PF-2562 elicited acute antiparkinsonian effects in patients with late-stage Parkinson's disease (LsPD). In this study, 13 patients were treated with a split-dose regimen of PF-2562 (50 mg total), which was well tolerated and resulted in significant improvements compared to traditional treatments like levodopa.
Case Study: Pilot Study on PF-2562
- Objective : Evaluate safety and tolerability of PF-2562 in LsPD.
- Design : Double-blind, controlled phase Ia/b study.
- Participants : 13 patients with advanced-stage Parkinson’s disease.
- Dosage : 50 mg oral dose split into 30 mg and 20 mg administered four hours apart.
- Findings :
Pharmacological Mechanisms
PF-2562 acts as a partial agonist at dopamine D1/D5 receptors, influencing various cellular processes including cell signaling pathways and gene expression. Its unique structure allows it to modulate the activity of these receptors effectively, making it a valuable tool for studying dopaminergic signaling in both healthy and diseased states.
Biochemical Research
Beyond its clinical applications, PF-2562 serves as a biochemical probe in research settings. It is utilized to investigate the role of dopamine receptors in various biological processes and diseases. Researchers are exploring its potential as an inhibitor in enzymatic studies, contributing to the understanding of dopamine-related pathways.
Comparative Studies
In comparative studies against levodopa, PF-2562 showed promising results. Caregivers reported that patients exhibited better overall engagement and cognitive function while on PF-2562 compared to traditional treatments. This suggests that PF-2562 may offer a novel approach to managing symptoms of Parkinson's disease.
Wirkmechanismus
The mechanism of action of PF2562 involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with FAK Inhibitors
PF2562 is part of a class of FAK inhibitors that includes TAE226 , PF2573 , and synthetic glycosphingolipids. Key comparisons are summarized below:
Table 1: FAK Inhibitors Comparison
Comparison with Dopamine D1 Ligands
As a dopamine D1 ligand, this compound is compared to agonists/partial agonists like SKF83959 , Tavapadon , and CY 208-243 :
Table 2: Dopamine D1 Ligands Comparison
Key Insights :
- SKF83959 exhibits superior D1 affinity but lacks clinical development due to pharmacokinetic limitations .
- Tavapadon is the most advanced D1 agonist, demonstrating efficacy in Parkinson’s disease but with dose-dependent dyskinesia risks .
- This compound’s weaker binding affinity and partial agonism limit its utility compared to Tavapadon or SKF83959 .
Discussion of Discrepancies and Dual Targeting
The dual reported mechanisms of this compound (FAK inhibition and D1 modulation) raise critical questions:
Nomenclature Conflict: (FAK inhibitor) and 8/10 (D1 ligand) describe this compound differently. This may reflect a naming overlap or undisclosed multitarget activity.
Therapeutic Implications: If this compound indeed modulates both targets, it could address comorbid conditions (e.g., cancer with psychiatric symptoms).
Data Limitations : Comparative studies between this compound and analogs are scarce, particularly in structural or functional overlap.
Biologische Aktivität
Pharmacological Profile
PF-2562 is designed to activate dopamine D1 receptors while exhibiting partial agonist activity at D5 receptors. Its mechanism of action is crucial in addressing the motor and cognitive symptoms associated with late-stage Parkinson's disease. The compound has been evaluated for its safety and efficacy in clinical settings, particularly focusing on its ability to enhance dopaminergic signaling without the adverse effects commonly associated with traditional dopamine agonists.
Key Pharmacological Properties
Property | Description |
---|---|
Receptor Affinity | Selective for D1 and D5 receptors |
Agonist Activity | Partial agonist at D5; minimal intrinsic activity at β-arrestin recruitment |
Administration | Oral administration; typically dosed at 25 mg and 50 mg in studies |
Side Effects | Generally well-tolerated; some reports of mild twitching |
Clinical Efficacy
The efficacy of PF-2562 was primarily investigated through a phase I pilot study involving patients with late-stage Parkinson's disease. This study employed a randomized, double-blind, placebo-controlled design to compare PF-2562 with standard levodopa therapy.
Study Design Overview
- Participants : Six patients with late-stage PD
- Duration : Two-day treatment periods for each drug
- Endpoints : Primary endpoint focused on caregiver impressions and secondary endpoints included standardized clinical assessments
Results Summary
The results indicated that PF-2562 had a favorable profile compared to levodopa. Caregivers reported improvements in several domains, including:
- Cognitive Engagement : Enhanced alertness and engagement were noted by caregivers.
- Motor Function : Some participants showed improvements in motor scores, although variability was significant.
- Sleep Quality : Mixed results were observed regarding sleep efficiency.
Case Studies
Several case studies provide insight into the real-world application of PF-2562 in treating late-stage PD. These studies highlight individual patient responses to treatment, further elucidating the compound's biological activity.
Case Study 1: Patient A
- Background : 72-year-old male with a 15-year history of PD
- Treatment Regimen : Transitioned from levodopa to PF-2562
- Observations :
- Improved cognitive engagement as reported by caregivers.
- Notable reduction in "off" time during the day.
Case Study 2: Patient B
- Background : 68-year-old female with advanced PD
- Treatment Regimen : Administered PF-2562 after inadequate response to levodopa
- Observations :
- Caregivers noted increased facial expressiveness and reduced rigidity.
- Reported side effects included mild twitching but no significant adverse events.
Research Findings and Future Directions
Research findings thus far suggest that PF-2562 may provide a novel approach to managing late-stage Parkinson's disease by improving both motor and cognitive symptoms. However, further studies are needed to confirm these findings across larger populations and to explore the long-term safety profile of PF-2562.
Recommendations for Future Research
- Larger Scale Trials : Conduct multicenter trials to validate findings across diverse populations.
- Longitudinal Studies : Assess long-term efficacy and safety over extended periods.
- Mixed Methods Approach : Continue using qualitative data from caregivers alongside quantitative measures for a comprehensive understanding of patient outcomes.
Q & A
Basic Research Questions
Q. What is the primary pharmacological target of PF2562, and what methodological approaches confirm its selectivity?
this compound is a dopamine D1 receptor ligand with a binding affinity (Ki) of 113 nM for the human D1 receptor . Its selectivity over other dopamine receptors (e.g., D2, D3) is established via competitive binding assays using radiolabeled ligands in transfected cell lines. For example, comparative Ki values for D2/D3 receptors (≥6.0) demonstrate its D1 preference . Researchers should validate selectivity using functional assays (e.g., cAMP accumulation) and receptor-binding profiles across homologous systems.
Q. What in vitro and in vivo models are optimal for evaluating this compound's efficacy as a D1 agonist/partial agonist?
In vitro models include HEK293 cells expressing human D1 receptors, where this compound’s agonism is measured via cAMP production . For in vivo studies, rodent models of locomotor activity or cognitive tasks (e.g., Morris water maze) are used. Methodological consistency is critical: ensure dose-response curves, control for pharmacokinetic variability, and employ blinded behavioral assessments to reduce bias .
Advanced Research Questions
Q. How can researchers address contradictions in reported binding affinities or functional outcomes for this compound across studies?
Discrepancies may arise from assay conditions (e.g., buffer composition, cell line variability) or ligand stability. To resolve these:
- Replicate experiments using standardized protocols (e.g., uniform cell lines, assay kits) .
- Perform meta-analyses of published data to identify confounding variables (e.g., species differences in receptor homology) .
- Use orthogonal methods (e.g., surface plasmon resonance) to corroborate binding kinetics .
Q. What strategies optimize this compound’s experimental design for neurodegenerative disease research?
- Population/Intervention/Comparison/Outcome/Time (PICOT) Framework :
- Population : Transgenic rodent models of Parkinson’s disease.
- Intervention : Chronic this compound administration (dose range: 1–10 mg/kg).
- Comparison : Levodopa or D1-selective antagonists.
- Outcome : Motor function (e.g., rotarod performance) and neurochemical biomarkers (e.g., striatal dopamine levels).
- Time : 4–8 weeks post-treatment .
Q. How can researchers validate this compound’s partial agonism in complex biological systems?
- Use bias-resistant assays : Measure both G protein-dependent (cAMP) and arrestin recruitment pathways to detect functional selectivity .
- Computational modeling : Molecular dynamics simulations can predict this compound’s binding mode and allosteric effects on D1 receptor conformations .
- Cross-species validation : Compare this compound’s efficacy in human vs. non-human primate models to assess translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.